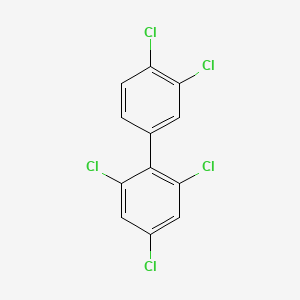

2,3',4,4',6-Pentachlorobiphenyl

Descripción general

Descripción

2,3’,4,4’,6-Pentachlorobiphenyl: is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds were widely used in industrial applications due to their chemical stability, non-flammability, and insulating properties. they are now recognized as persistent environmental pollutants with significant toxicological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’,6-Pentachlorobiphenyl, was historically carried out through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce specific PCB congeners by adjusting the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: 2,3’,4,4’,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Common Reagents and Conditions:

Reductive Dechlorination: Common reagents include reducing agents such as hydrogen gas or microbial cultures capable of dechlorination.

Oxidation: Cytochrome P450 enzymes, often found in liver microsomes, catalyze the oxidation of 2,3’,4,4’,6-Pentachlorobiphenyl.

Major Products Formed:

Aplicaciones Científicas De Investigación

2,3’,4,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental and toxicological impacts. Some key research applications include:

Environmental Chemistry: Studies on the persistence, bioaccumulation, and degradation of PCBs in various environmental matrices.

Bioremediation: Investigations into microbial degradation pathways for the detoxification of PCB-contaminated sites.

Analytical Chemistry: Development of analytical methods for the detection and quantification of PCBs in environmental and biological samples.

Mecanismo De Acción

The toxic effects of 2,3’,4,4’,6-Pentachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. This leads to the production of reactive metabolites that can cause cellular damage and disrupt endocrine functions . Additionally, the compound can interfere with cell cycle regulation and induce oxidative stress .

Comparación Con Compuestos Similares

2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): Another dioxin-like PCB with similar toxicological properties.

2,3,4,5,6-Pentachlorobiphenyl: A closely related congener with different chlorine substitution patterns.

Uniqueness: 2,3’,4,4’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its environmental persistence, bioaccumulation potential, and toxicological effects. Its interaction with the aryl hydrocarbon receptor and subsequent activation of xenobiotic metabolism pathways are key factors that distinguish it from other PCB congeners .

Actividad Biológica

2,3',4,4',6-Pentachlorobiphenyl (PCB 91) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals known for their environmental persistence and potential health risks. This article explores the biological activity of PCB 91, focusing on its biochemical interactions, metabolic pathways, and implications for human health and the environment.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : Contains five chlorine atoms substituted on the biphenyl structure.

PCB 91 primarily interacts with the aryl hydrocarbon receptor (AhR) , a key regulator of xenobiotic metabolism. Upon binding to AhR, PCB 91 activates various genes involved in detoxification processes, including those coding for cytochrome P450 enzymes (CYPs) such as CYP1A1. This activation can lead to both beneficial detoxification and harmful cellular effects.

Key Biochemical Pathways

- Xenobiotic Metabolism : PCB 91 induces phase I and phase II metabolic enzymes, which are crucial for the biotransformation of environmental pollutants.

- Circadian Regulation : It has been shown to inhibit the expression of the circadian clock component PER1, affecting gene expression related to cellular proliferation and differentiation.

- Cellular Effects : PCB 91 exhibits cytotoxicity in various cell lines, leading to decreased cell viability in a concentration-dependent manner.

Toxicological Studies

Research indicates that PCB 91 may contribute to genetic instability and cancer development through its effects on cell cycle regulation. For instance, studies have demonstrated that PCB exposure can induce mitotic arrest and activate p53-dependent pathways, which are critical for maintaining genomic integrity .

Case Studies

- Human Liver Microsomes Study : A study investigated the biotransformation of PCB 91 using human liver microsomes (HLMs), revealing inter-individual variability in metabolite formation. Hydroxylated metabolites were produced preferentially under certain conditions, highlighting the complex metabolism of PCBs in humans .

- Neurodevelopmental Impact : Another study examined the effects of PCB exposure on dopaminergic cells, suggesting that neurotoxic congeners like PCB 91 might influence neurodevelopmental disorders through selective metabolic pathways .

Environmental Impact

PCB 91 is classified as a persistent organic pollutant (POP), raising concerns about its accumulation in aquatic ecosystems and potential bioaccumulation in food chains. Monitoring programs have detected PCB levels in fish tissues, indicating environmental persistence and potential risks to wildlife and human health through dietary exposure .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Chemical Class | Polychlorinated Biphenyl (PCB) |

| CAS Number | Not specified |

| Biological Target | Aryl Hydrocarbon Receptor (AhR) |

| Metabolic Pathways | CYP1A1 induction; Circadian clock modulation |

| Toxicological Effects | Cytotoxicity; Genetic instability; Mitotic arrest |

| Environmental Persistence | Classified as a persistent organic pollutant (POP) |

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEQTHQGPZKTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074185 | |

| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-17-9 | |

| Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PCB-119 affect Chlorella Sorokiniana at the cellular level?

A1: The research paper demonstrates that PCB-119 negatively impacts the growth, chlorophyll content, and photosystem II (PSII) activity of Chlorella Sorokiniana cells []. At a concentration of 0.05 µg/mL, PCB-119 caused a cessation of growth, significant chlorophyll bleaching, and ultimately, cell death []. The study employed high-resolution chlorophyll fluorescence kinetics, revealing a rapid initial decline in primary photosynthetic activity upon exposure to PCB-119 []. Interestingly, a near-complete recovery of this activity was observed by the end of the incubation period, coinciding with widespread cell death []. This suggests a complex response mechanism where a small subpopulation of cells might possess a higher tolerance to PCB-119.

Q2: Does PCB-119 completely eradicate the Chlorella Sorokiniana culture?

A2: While PCB-119 exerts significant toxicity, the research suggests that it does not lead to complete eradication of the Chlorella Sorokiniana culture []. Analysis of the distribution of the parameter Fv/Fm, a measure of PSII photochemical efficiency, revealed the existence of a small subpopulation (2-3%) of cells maintaining high Fv/Fm values (>0.7) even under PCB-119 exposure []. These stress-resistant cells, identified through high-sensitivity fluorescence techniques, exhibited sustained photosynthetic activity despite the presence of lethal doses of PCB-119, suggesting a potential mechanism for population recovery []. Furthermore, the study observed that treated cultures could resume growth when transferred to a fresh medium after prolonged incubation with PCB-119 []. This highlights the resilience of Chlorella Sorokiniana and its capacity for recovery, even after exposure to significant PCB-119 concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.